molecular formula C6H10ClN3 B2607609 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006436-26-5

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2607609
CAS No.: 1006436-26-5
M. Wt: 159.62
InChI Key: WCXBFRHKJXLXFD-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve moderate temperatures and the use of polar solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-1-ethyl-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXBFRHKJXLXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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